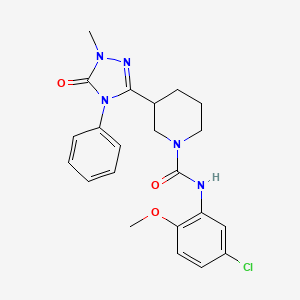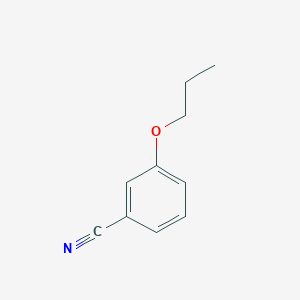
3-Propoxybenzonitrile
Vue d'ensemble
Description
3-Propoxybenzonitrile is not directly mentioned in the provided papers; however, the papers discuss various benzonitrile derivatives and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to 3-propoxybenzonitrile. Benzonitrile derivatives are important in the field of organic chemistry due to their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of benzonitrile derivatives often involves halogenated intermediates, as seen in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . Similarly, 2-bromo-3-fluorobenzonitrile is synthesized from aryl boronic acids through bromodeboronation . These methods suggest that the synthesis of 3-propoxybenzonitrile could potentially involve a halogenated intermediate that is further modified to introduce the propoxy group.
Molecular Structure Analysis
The molecular structure and properties of benzonitrile derivatives can be studied using computational methods such as Density Functional Theory (DFT), as demonstrated in the analysis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile . These studies include optimization of the structure, charge distribution, and vibrational spectra, which are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Benzonitrile derivatives undergo various chemical reactions, including cyclization and substitution reactions. For instance, quinazoline-2,4(1H,3H)-diones are synthesized from 2-aminobenzonitriles using carbon dioxide . The reactivity of the cyano group in benzonitrile derivatives is a key factor in such transformations, which could be relevant for the chemical reactions involving 3-propoxybenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the synthesis of azo-disperse dyes from pyridine-carbonitrile derivatives demonstrates the application of these compounds in dyeing polyester fabrics, indicating their solubility and stability under high-temperature conditions . The co-crystallization study of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile shows how molecular interactions can affect the solid-state properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Complexes : A study focused on the synthesis, spectral characterization, and biological evaluation of a Cr(III) complex using 2-aminobenzonitrile as a starting material. This complex showed potential antimicrobial and antioxidant activities, indicating its usefulness in further medicinal chemistry research (Govindharaju et al., 2019).
Antiviral Activity : Another research described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, demonstrating weak to good anti-Tobacco mosaic virus (TMV) activity. This highlights the potential of such compounds in developing antiviral agents (Luo et al., 2012).
Improved Sensitivity in Mass Spectrometry : The use of 3-nitrobenzonitrile to enhance the sensitivity of easy ambient sonic-spray ionization mass spectrometry was investigated, presenting a technique to improve detection capabilities in chemical analysis (Santos et al., 2016).
Chemical Reactivity and Applications
Hydrogenation Studies : Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst revealed the influence of the nitro group's position on the hydrogenation course, offering insights into chemical reactivity and synthesis pathways (Koprivova & Červený, 2008).
Corrosion Inhibition : A theoretical study on the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives on steel surfaces in an acidic medium provided valuable information on their potential as corrosion inhibitors (Saha & Banerjee, 2015).
Anticancer Studies : The synthesis and in vitro anticancer studies of nitrile-functionalized N-heterocyclic carbene complexes against human-derived colorectal cancer cell lines underscore the relevance of such compounds in medicinal chemistry and oncology research (Zulikha et al., 2014).
Propriétés
IUPAC Name |
3-propoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMPMWDXLECHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


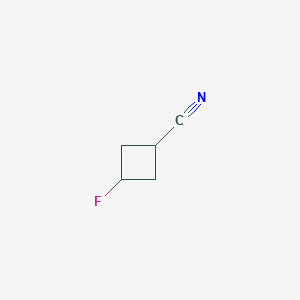
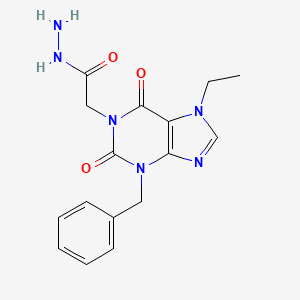
![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)
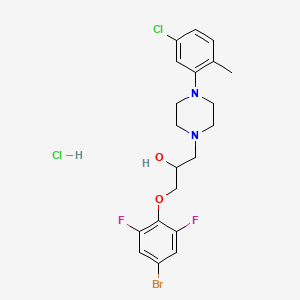
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)
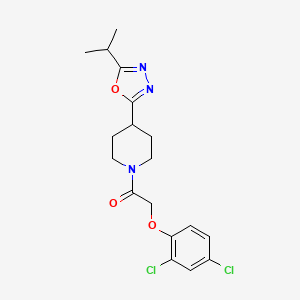
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
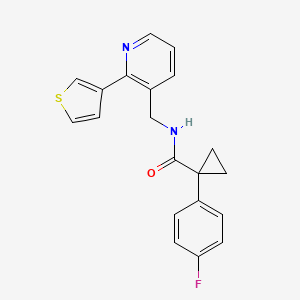

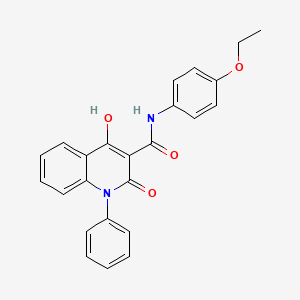
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)
